{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
Description
{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrido[1,2-a]pyrimidine core with a pyrimidine-4-carboxylate moiety, making it an interesting subject for chemical and biological studies.
Properties
IUPAC Name |
(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3S/c1-24-15-17-7-10(16)13(19-15)14(22)23-8-9-6-12(21)20-5-3-2-4-11(20)18-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTIMIQRXVSVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)OCC2=CC(=O)N3C=CC=CC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate group. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties can be explored for drug development, particularly in targeting specific diseases or conditions.
Industry: It can be utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific pathways, depending on the nature of the target and the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
2-(Dimethylamino)pyrimidine-5-carbaldehyde: Another related compound with a pyrimidine core, used in different chemical applications.
Uniqueness
What sets {4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate apart is its combination of a pyrido[1,2-a]pyrimidine core with a chlorinated and sulfur-containing pyrimidine group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
